5-Methyl-2-phenylazepane hydrochloride

Description

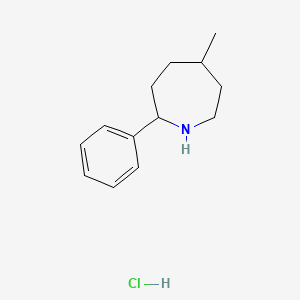

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-2-phenylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11-7-8-13(14-10-9-11)12-5-3-2-4-6-12;/h2-6,11,13-14H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYPKHDEJKBQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Computational Approaches to the Structural Elucidation of 5 Methyl 2 Phenylazepane Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 5-Methyl-2-phenylazepane hydrochloride, NMR provides critical information regarding the covalent framework, the relative stereochemistry of the substituents, and the preferred conformation of the flexible seven-membered azepane ring. The presence of the phenyl and methyl groups, along with the protonated amine, introduces a degree of complexity that can be effectively dissected using a suite of NMR experiments.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

To unequivocally assign the proton (¹H) and carbon (¹³C) chemical shifts of this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential.

¹H NMR Spectroscopy : The proton spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the phenyl group, the methine protons at the chiral centers (C2 and C5), the methyl protons, and the diastereotopic methylene (B1212753) protons of the azepane ring. The hydrochloride form will result in a broad signal for the N-H proton, which may show coupling to adjacent protons.

¹³C NMR Spectroscopy : The carbon spectrum will show characteristic signals for the aromatic carbons, the aliphatic carbons of the azepane ring, and the methyl carbon. The chemical shifts of the C2 and C5 carbons are particularly informative about the substitution pattern.

Correlation Spectroscopy (COSY) : This experiment reveals scalar coupling networks between protons, allowing for the establishment of through-bond connectivity. For instance, COSY correlations would link the methine proton at C2 to the adjacent methylene protons, and the methine proton at C5 to its neighboring methylene protons and the methyl group protons.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY is paramount for determining the stereochemistry and preferred conformation of the molecule in solution. It detects through-space proximity of protons. For this compound, NOESY can reveal the relative orientation of the phenyl group at C2 and the methyl group at C5. For instance, a NOESY correlation between the C2 proton and the methyl protons would suggest a cis relationship between these substituents. The absence of such a correlation would imply a trans arrangement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| Phenyl-H | 7.2 - 7.6 | 125 - 145 | H-2 → Phenyl-C | H-2 ↔ H-3, Phenyl-H (ortho) |

| H-2 | 3.5 - 4.0 | 60 - 70 | H-2 → Phenyl-C, C-3, C-7 | H-2 ↔ H-3, Phenyl-H (ortho) |

| H-3 | 1.8 - 2.2 | 30 - 40 | H-3 → C-2, C-4, C-5 | H-3 ↔ H-2, H-4 |

| H-4 | 1.5 - 1.9 | 25 - 35 | H-4 → C-3, C-5, C-6 | H-4 ↔ H-3, H-5 |

| H-5 | 2.0 - 2.5 | 35 - 45 | H-5 → C-4, C-6, Methyl-C | H-5 ↔ H-4, H-6, Methyl-H |

| H-6 | 1.7 - 2.1 | 30 - 40 | H-6 → C-5, C-7 | H-6 ↔ H-5, H-7 |

| H-7 | 3.0 - 3.5 | 50 - 60 | H-7 → C-2, C-6 | H-7 ↔ H-6, H-2 |

| Methyl-H | 0.9 - 1.2 | 15 - 25 | Methyl-H → C-4, C-5, C-6 | Methyl-H ↔ H-5, H-4, H-6 |

| N-H | 8.0 - 9.5 | - | - | - |

Note: The predicted chemical shift values are illustrative and can vary based on the solvent and experimental conditions.

Dynamic NMR for Ring Fluxionality Studies

The seven-membered azepane ring is conformationally mobile and can exist in several interconverting chair and boat-like conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases, leading to the broadening of signals and eventual decoalescence into separate signals for each conformer at the slow exchange limit.

For this compound, DNMR studies could provide quantitative information about the energy barriers for ring inversion and the relative populations of the different conformers. This is crucial for understanding how the substituents influence the conformational landscape of the azepane ring.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) is essential for characterizing its structure in the crystalline form. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. ssNMR, often in combination with X-ray diffraction, can distinguish between different polymorphs. nih.gov

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR would be the experiment of choice. The number of signals in the ¹³C ssNMR spectrum corresponds to the number of crystallographically inequivalent carbon atoms in the unit cell. Differences in chemical shifts between the solution and solid-state spectra can provide insights into the effects of crystal packing on the molecular conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman for Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups and can be used to study intermolecular interactions, such as hydrogen bonding.

Analysis of Characteristic Group Frequencies and Their Perturbations

The IR and Raman spectra of this compound are expected to show characteristic absorption and scattering bands corresponding to the various functional groups present in the molecule.

N-H Stretching : The presence of the hydrochloride salt will result in a strong, broad absorption band in the IR spectrum, typically in the range of 2400-2800 cm⁻¹, corresponding to the stretching vibration of the N⁺-H bond. This is a key indicator of the protonated amine.

C-H Stretching : Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.

C=C Stretching : The stretching vibrations of the aromatic ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching : The C-N stretching vibration of the azepane ring is expected in the 1100-1250 cm⁻¹ region.

Fingerprint Region : The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule, arising from various bending and skeletal vibrations.

Table 2: Predicted Characteristic Infrared and Raman Bands for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N⁺-H Stretch | 2400 - 2800 | Weak | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |

| CH₂ Bend | 1430 - 1470 | 1430 - 1470 | Medium |

| C-N Stretch | 1100 - 1250 | 1100 - 1250 | Medium |

Perturbations in the positions and intensities of these bands can provide insights into intermolecular interactions. For instance, changes in the N-H stretching frequency can indicate the strength of hydrogen bonding in the crystalline lattice.

In-situ IR Spectroscopy for Reaction Monitoring

In-situ IR spectroscopy is a powerful process analytical technology (PAT) tool that allows for real-time monitoring of chemical reactions. By inserting an IR probe directly into the reaction vessel, the concentration of reactants, intermediates, and products can be tracked over time.

For the synthesis of this compound, in-situ IR could be employed to monitor the key reaction steps. For example, if the synthesis involves the reduction of an amide or imine precursor, the disappearance of the carbonyl or C=N stretching band and the appearance of the C-N and N-H bands could be monitored to determine the reaction endpoint. This allows for precise control over the reaction conditions and can lead to improved yield and purity of the final product.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the determination of a unique molecular formula. The molecular formula for this compound is C13H20ClN. The protonated molecule, [M+H]+, would be the species observed in positive ion mode ESI-HRMS. The exact mass of the free base (C13H19N) is 189.1517 Da. researchgate.net For the hydrochloride salt, the protonated molecule's theoretical exact mass can be calculated with high precision.

This high level of accuracy is instrumental in distinguishing between compounds that may have the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the assigned chemical formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for the Protonated Molecule of 5-Methyl-2-phenylazepane

| Species | Molecular Formula | Theoretical m/z |

|---|

This table is based on theoretical calculations and illustrates the expected HRMS data.

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected ion and analyze the resulting fragment ions. This process provides detailed information about the molecule's substructure. For this compound, the protonated molecule ([C13H20N]+, m/z 190.16) would be isolated and subjected to collision-induced dissociation (CID).

Loss of the phenyl group: Cleavage of the bond between the azepane ring and the phenyl group could result in a fragment ion corresponding to the phenyl group (C6H5+, m/z 77) or the remaining azepane structure.

Ring-opening of the azepane moiety: The seven-membered ring could undergo cleavage at various points, leading to a series of characteristic fragment ions.

Loss of the methyl group: A fragment ion corresponding to the loss of a methyl radical (•CH3) could also be observed.

Systematic analysis of these fragmentation pathways allows for the piecing together of the molecular structure, confirming the connectivity of the phenyl, methyl, and azepane moieties. mdpi.comwvu.edu

Table 2: Plausible MS/MS Fragmentation of [5-Methyl-2-phenylazepane+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 190.16 | 113.12 | C₆H₅ | Loss of the phenyl group |

| 190.16 | 91.05 | C₇H₁₁N | Tropylium ion formation from the phenyl-containing fragment |

| 113.12 | 98.09 | CH₃ | Loss of a methyl group from the azepane fragment |

This table presents a hypothetical fragmentation pathway based on general mass spectrometry principles for similar compounds.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, as well as insights into the packing of molecules in the crystal lattice.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. While no specific polymorphism studies on this compound have been reported, it is a phenomenon that should be considered for any crystalline solid. The presence of flexible moieties like the azepane ring and the phenyl group could potentially allow for different packing arrangements under various crystallization conditions (e.g., different solvents, temperatures, or pressures), leading to the formation of polymorphs. Characterizing potential polymorphs is crucial as they can have different stabilities and dissolution profiles.

In the crystalline state of this compound, hydrogen bonding is expected to play a significant role in the packing of the molecules. The protonated secondary amine in the azepane ring (N-H+) and the chloride anion (Cl-) are key components of a hydrogen bonding network. The N-H+ group will act as a hydrogen bond donor, while the chloride ion will act as a hydrogen bond acceptor.

Table 3: Potential Hydrogen Bonds in the Crystal Structure of this compound

| Donor | Acceptor | Type of Interaction | Significance |

|---|---|---|---|

| N-H⁺ (azepane) | Cl⁻ | Strong ion-pair hydrogen bond | Primary interaction governing crystal packing |

| C-H (phenyl) | Cl⁻ | Weak C-H···Cl hydrogen bond | Contributes to the stability of the 3D network |

| C-H (azepane) | Cl⁻ | Weak C-H···Cl hydrogen bond | Further stabilizes the crystal lattice |

This table outlines the types of hydrogen bonds that are theoretically expected to be present in the solid state of the compound.

Reactivity and Mechanistic Investigations of 5 Methyl 2 Phenylazepane Hydrochloride

Exploration of Reaction Pathways and Selectivity

The strategic location of the phenyl group at the C2 position, alpha to the nitrogen atom, profoundly influences the molecule's reactivity. This substitution pattern creates a benzylic position, which can stabilize charged intermediates and allows for unique reaction pathways compared to simple alkyl-substituted azepanes.

The azepane ring in 2-phenylazepane (B120452) derivatives is susceptible to substitution, particularly at the C2 position. Direct electrophilic substitution on the ring's carbon atoms is generally difficult due to the electron-rich nature of the amine. However, the nitrogen atom can be readily targeted by electrophiles.

More significantly, the C2 position can be rendered nucleophilic and subsequently reacted with electrophiles. Research on the closely related N-tert-butoxycarbonyl (N-Boc) protected 2-phenylazepane has demonstrated a highly effective method for functionalization at this position. researchgate.net Treatment of N-Boc-2-phenylazepane with a strong base like butyllithium results in deprotonation at the C2 position, creating a stabilized carbanion (an organolithium intermediate). This nucleophilic species can then be "quenched" with a variety of electrophiles to yield 2,2-disubstituted azepane products. researchgate.net This two-step sequence of deprotonation followed by electrophilic quench represents a powerful strategy for nucleophilic substitution at the alpha-carbon.

The general pathway is summarized below:

Protection: The secondary amine is protected, for example, as an N-Boc carbamate. This enhances the acidity of the alpha-protons.

Deprotonation (Lithiation): A strong base removes the proton from the C2 position, forming a planar, sp2-hybridized carbanion that is stabilized by the adjacent phenyl ring and the coordinated lithium ion.

Electrophilic Quench: The nucleophilic carbanion attacks an added electrophile (E+), forming a new carbon-carbon or carbon-heteroatom bond at the C2 position.

This methodology allows for the introduction of a wide range of substituents onto the azepane ring alpha to the nitrogen.

While the azepane ring can be the primary site of reaction, mechanistic studies have revealed that under specific conditions, reactivity can be redirected to the phenyl moiety. This demonstrates a remarkable example of regioselectivity. In the same lithiation-substitution sequence described above for N-Boc-2-phenylazepane, the choice of electrophile was found to be critical in determining the site of attack. researchgate.net

While most electrophiles react at the C2 position of the azepane ring, the use of specific electrophiles, such as alkyl cyanoformates and chloroformates, leads exclusively to substitution at the ortho position of the phenyl ring. researchgate.net This dramatic shift in selectivity is proposed to occur via an η³-coordinated benzyllithium (B8763671) intermediate. In this model, the lithium atom at the C2 position coordinates with the π-system of the phenyl ring, altering the structure of the organolithium intermediate and directing the incoming electrophile to the aromatic ring instead of the azepane carbon. researchgate.net

| Electrophile Class | Primary Site of Substitution | Proposed Intermediate |

|---|---|---|

| General (e.g., Alkyl Halides, Aldehydes, Ketones) | C2-position of Azepane Ring | C2-lithiated species |

| Alkyl Cyanoformates, Chloroformates | ortho-position of Phenyl Ring | η³-coordinated benzyllithium species |

The nitrogen atom of the azepane ring is basic due to the lone pair of electrons, making 5-Methyl-2-phenylazepane hydrochloride the salt of a Brønsted-Lowry base. The hydrochloride form indicates that the nitrogen is protonated, existing as a secondary ammonium (B1175870) ion. The position of this protonation equilibrium is dictated by the pKa of the conjugate acid (the ammonium ion) and the pH of the solution.

While the specific pKa for 5-Methyl-2-phenylazepane has not been reported, the values for analogous secondary cyclic amines provide a reliable estimate. Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org For instance, the pKa of the conjugate acid of piperidine, a six-membered cyclic amine, is approximately 11.1. d-nb.info Therefore, it is expected that the pKa of the 5-Methyl-2-phenylazepanium ion would be in a similar range, making it a weak acid and its free amine form a moderately strong base.

This equilibrium is fundamental to its role in acid-base catalysis. The unprotonated amine can act as a nucleophilic catalyst or a general base, while the protonated ammonium form can act as a general acid catalyst. The catalytic activity is highly pH-dependent, as the concentration of the active species (either the free amine or the protonated acid) is determined by the solution's pH relative to the pKa.

| Amine | Structure | pKa of Conjugate Acid (R₃NH⁺) |

|---|---|---|

| Piperidine | Six-membered ring | 11.12 d-nb.info |

| Ammonia | Acyclic | 9.26 |

| Methylamine | Acyclic | 10.64 pressbooks.pub |

| Pyrrolidine | Five-membered ring | 11.3 |

Kinetic and Thermodynamic Studies of Transformations

Quantitative studies on the reaction rates and equilibria provide deeper insight into the mechanistic pathways of 5-Methyl-2-phenylazepane and its derivatives. However, specific kinetic and thermodynamic data for this compound are not extensively documented in the literature.

Kinetic investigations have been performed on closely related systems, providing valuable information on dynamic processes. In studies of N-Boc-2-phenylazepane, variable temperature NMR spectroscopy was used to determine the rate of rotation of the N-Boc group. researchgate.net This conformational change is crucial as the orientation of the bulky Boc group can influence the steric environment around the reactive centers. The free energy of activation (ΔG‡) for this rotation was determined, providing a quantitative measure of the rotational barrier. researchgate.net While not a chemical transformation, this kinetic parameter is integral to understanding the molecule's dynamic behavior and its influence on reaction selectivity and rates.

| Compound | Dynamic Process | Activation Barrier (ΔG‡) | Temperature |

|---|---|---|---|

| N-Boc-2-phenylazepane | Boc Group Rotation | ~63 kJ/mol | -50 °C |

| N-Boc-2-arylindoline | Boc Group Rotation | ~57 kJ/mol | -78 °C (195 K) |

Specific reaction rate constants for the substitution reactions described above are not available in published literature. Such determinations would require detailed kinetic experiments monitoring reactant and product concentrations over time under various conditions.

Equilibrium constants (Keq) quantify the relative amounts of reactants and products at equilibrium for a reversible reaction. For this compound, a key equilibrium is the acid dissociation of the protonated amine. The equilibrium constant for this process is the acidity constant, Ka, which is typically expressed on a logarithmic scale as pKa (pKa = -log Ka). As discussed in section 4.1.3, while a precise experimental value for this specific compound is unavailable, it is expected to be in the range of 10-11 based on analogs.

For other potential transformations, such as ring-opening or rearrangement reactions, equilibrium constant measurements would be necessary to determine the thermodynamic favorability of the process. To date, such studies have not been reported for this compound. The determination of these constants would be essential for predicting the position of equilibrium and optimizing reaction conditions to favor desired products.

Role as a Precursor in Organic Synthesis

The 5-methyl-2-phenylazepane structure contains several key features that dictate its reactivity and potential as a synthetic intermediate. These include the secondary amine, the phenyl group at the 2-position, and the methyl-substituted saturated seven-membered ring. The hydrochloride salt form ensures stability and ease of handling, with the active secondary amine being readily accessible by neutralization.

The azepane ring is a recurring motif in a variety of biologically active compounds. The synthetic utility of precursors like this compound lies in their ability to serve as a foundational block for constructing more elaborate molecules. The secondary amine is a primary site for functionalization, allowing for the introduction of a wide range of substituents through N-alkylation, N-acylation, N-arylation, and reductive amination reactions.

These reactions enable the incorporation of the azepane scaffold into larger, more complex structures. For instance, N-acylation with a bifunctional molecule could allow for the attachment of the azepane to a second molecular entity, a common strategy in the development of dual-action pharmaceutical agents or complex ligands.

The phenyl group at the 2-position can also be a site for modification, typically through electrophilic aromatic substitution reactions, although the conditions required for such transformations must be compatible with the azepane ring. Furthermore, the stereochemistry of the 2-phenyl and 5-methyl groups provides a basis for diastereoselective and enantioselective synthesis, a critical aspect in the preparation of chiral drugs and catalysts.

Table 1: Potential Synthetic Transformations for Architectural Elaboration

| Reaction Type | Reagent/Catalyst Examples | Potential Product Feature |

| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Extension of side-chains, introduction of new functional groups |

| N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | Formation of amides, linking to other molecular fragments |

| N-Arylation | Buchwald-Hartwig or Ullmann coupling conditions | Attachment of (hetero)aromatic systems |

| C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ru) | Direct functionalization of the azepane backbone |

The transformation of the azepane ring into other heterocyclic systems is a more complex but powerful synthetic strategy. Such transformations often involve ring-opening, ring-closing, or ring-rearrangement reactions. While specific examples for 5-methyl-2-phenylazepane are not extensively documented, general principles of heterocyclic chemistry can be applied.

For instance, ring-opening of the azepane could be achieved under specific reductive or oxidative conditions, yielding a linear amino alcohol or amino ketone. This intermediate could then be subjected to cyclization reactions under different conditions to form new ring systems, such as piperidines or pyrrolidines, potentially with the retention of some of the original stereocenters.

Another possibility involves ring expansion or contraction. For example, reactions that proceed through nitrenium ions or similar reactive intermediates can sometimes lead to skeletal rearrangements. Azepines, the unsaturated counterparts to azepanes, are known to undergo various pericyclic and cycloaddition reactions which can lead to the formation of different bicyclic or fused heterocyclic systems. slideshare.net While 5-methyl-2-phenylazepane is saturated, selective dehydrogenation could, in principle, open pathways to such reactive intermediates.

The synthesis of dibenzo[b,f]azepines, a related but structurally more complex system, highlights the methods used to build upon azepine-like cores, involving techniques like intramolecular cyclizations and functional group manipulations to construct fused ring systems. nih.gov

Table 2: Hypothetical Transformations to Other Heterocycles

| Transformation Type | Key Intermediate | Potential New Heterocycle |

| Oxidative Ring Contraction | Iminium ion | Substituted Piperidine or Pyrrolidine |

| Ring-Opening/Recyclization | Linear amino ketone | Fused bicyclic systems (e.g., indolizidine or quinolizidine precursors) |

| Beckmann Rearrangement (of a derived ketoxime) | Nitrilium ion | Substituted caprolactam |

It is important to note that the specific substitution pattern of 5-methyl-2-phenylazepane would significantly influence the outcome of these transformations, offering avenues for regioselective and stereoselective synthesis of new and complex heterocyclic structures.

Theoretical and Computational Chemistry Studies on 5 Methyl 2 Phenylazepane Hydrochloride

Conformational Analysis and Energy Minimization

The conformational landscape of 5-Methyl-2-phenylazepane is complex due to the flexibility of the seven-membered ring and the rotational freedom of the phenyl substituent. The protonation of the nitrogen to form the hydrochloride salt further influences the conformational preferences by introducing electrostatic interactions and altering the hybridization of the nitrogen atom.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the optimized ground state geometries and relative energies of different conformers. For a molecule like 5-Methyl-2-phenylazepane hydrochloride, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to locate the most stable chair, boat, and twist-chair conformations of the azepane ring.

Studies on similar heterocyclic systems, such as substituted 1,3-dioxanes, have demonstrated that DFT can accurately predict bond lengths, bond angles, and torsional angles. youtube.com For 5-Methyl-2-phenylazepane, the primary conformations of the azepane ring would be the chair and boat forms. The relative energies of these conformers would be influenced by the steric hindrance between the substituents. It is anticipated that the lowest energy conformer would feature the methyl and phenyl groups in pseudo-equatorial positions to minimize steric strain. The protonated nitrogen in the hydrochloride salt would adopt a tetrahedral geometry, with the N-H bond also occupying a position that minimizes steric clashes.

A study on cycloheptane (B1346806) and its heterocyclic derivatives, including azepane, using meta-hybrid density functional theory (M06-2X) highlighted the significant deviation of bond angles from the ideal sp³ hybridization due to ring strain. nih.gov For instance, the C-N-C bond angle in azepane was calculated to be around 116.2°, indicating considerable angle strain. nih.gov Similar distortions would be expected in this compound.

Table 1: Predicted Stable Conformers of 5-Methyl-2-phenylazepane (Note: This table is illustrative, based on general principles of conformational analysis of substituted azepanes. Actual energy differences would require specific calculations.)

| Conformer | Phenyl Group Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Equatorial | 0.0 (most stable) |

| Chair 2 | Axial | Equatorial | > 2.0 |

| Chair 3 | Equatorial | Axial | > 2.0 |

| Boat 1 | Equatorial-like | Equatorial-like | > 3.0 |

While DFT is excellent for stationary points on the potential energy surface, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the broader conformational landscape and the dynamic behavior of the molecule over time. MD simulations can reveal the pathways of conformational interconversion, such as chair-to-boat flips, and the timescales on which these events occur.

For this compound in a solvent, MD simulations would model the explicit interactions with solvent molecules, providing a more realistic picture of its behavior in solution. These simulations can track the fluctuations in dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions to identify the most populated conformational states. The hydrochloride form would necessitate a force field that can accurately model the ionic interactions with the chloride counter-ion and polar solvent molecules. The stability of hydrochloride salts and their interactions with solvents are critical factors in crystallization and bioavailability, and computational models are increasingly used to predict these properties. nih.gov

Electronic Structure and Bonding Analysis

The electronic properties of this compound are key to its reactivity and intermolecular interactions. The phenyl group introduces a π-system that can engage in electronic communication with the azepane ring, while the protonated nitrogen acts as an electron-withdrawing group.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's potential as a nucleophile (HOMO) or an electrophile (LUMO). youtube.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring's π-system, as it is the most electron-rich part of the molecule. The LUMO, conversely, would likely be distributed across the C-N bond and the N-H bond, influenced by the positive charge on the protonated nitrogen, making this area susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap suggests lower reactivity. Computational studies on N-aryl azepanes have shown that the introduction of an azepine ring can delocalize the frontier molecular orbitals, thereby reducing the HOMO-LUMO gap and affecting the molecule's electronic properties. chemrxiv.org

Table 2: Predicted Frontier Molecular Orbital Properties (Note: The values presented are hypothetical and serve to illustrate the expected trends based on FMO theory.)

| Molecular Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -6.5 | Phenyl ring (π-orbitals) | Site for electrophilic attack |

| LUMO | +1.5 | σ* orbitals of N-H and adjacent C-N bonds | Site for nucleophilic attack |

| HOMO-LUMO Gap | 8.0 eV | - | Indicator of high kinetic stability |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. The potential is typically color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP map would show a large region of positive electrostatic potential around the protonated nitrogen (the -NH2+ group), making it a prime site for interaction with nucleophiles or hydrogen bond acceptors. The phenyl ring would exhibit a more complex potential, with the faces of the ring being slightly negative (due to the π-electron cloud) and the hydrogen atoms at the periphery being slightly positive. The chloride ion would, of course, be a center of negative charge. Such maps are crucial for understanding how the molecule might dock into a receptor binding site.

Reaction Mechanism Elucidation Through Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. While specific reactions involving this compound are not detailed in the literature, computational studies on related azepane syntheses provide insight into the types of mechanisms that can be investigated.

For example, the synthesis of substituted azepanes can involve complex rearrangements. A study on the chemoenzymatic synthesis of 2-aryl azepanes detailed an organolithium-mediated rearrangement where the stereospecific transfer of an aryl substituent was rationalized through the modeling of a configurationally stable benzyllithium (B8763671) intermediate. acs.org Similarly, the photochemical dearomative ring expansion of nitroarenes to form azepanes is another complex reaction where computational modeling could help to understand the singlet nitrene intermediate and the subsequent ring expansion pathway. nih.gov

Should this compound undergo further reaction, for instance, N-dealkylation or metabolism, DFT calculations could be used to map out the potential energy surface of the reaction. This would involve locating the transition state structures, calculating the activation energies, and thereby predicting the most likely reaction pathway.

Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

No published studies were identified that have performed transition state calculations or IRC analysis on this compound. These calculations are crucial for elucidating reaction mechanisms, identifying the energy barriers of chemical reactions, and confirming that a calculated transition state connects the reactants and products. Without dedicated research, data on the transition state geometries, activation energies, and reaction pathways for syntheses or reactions involving this compound remain undetermined from a computational standpoint.

Solvent Effects on Reaction Pathways

The influence of different solvents on the reaction pathways and conformational stability of this compound has not been documented in the scientific literature through computational modeling. Solvent effect studies, often carried out using implicit or explicit solvent models, are vital for understanding how the reaction environment can alter reaction rates and product distributions.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, the theoretical prediction of these parameters for this compound is not available in the public domain.

Computational NMR Chemical Shift Prediction

There are no published computational studies detailing the predicted 1H and 13C NMR chemical shifts for this compound. Such predictions, typically performed using methods like Density Functional Theory (DFT), are valuable for assigning experimental spectra and understanding the electronic environment of the nuclei.

Theoretical IR and Raman Spectra Simulation

Similarly, no theoretical simulations of the infrared (IR) and Raman spectra for this compound have been reported. These simulations help in the interpretation of experimental vibrational spectra by assigning specific vibrational modes to the observed absorption or scattering bands.

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Methyl 2 Phenylazepane Hydrochloride in Research Settings

Chromatographic Separations

Chromatography is the primary tool for separating 5-Methyl-2-phenylazepane hydrochloride from starting materials, byproducts, and degradants. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and chiral nature.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantification of this compound. nih.gov Due to the compound's polarity and low volatility, reversed-phase HPLC is the most common method. A combination of advanced detectors provides a comprehensive profile of the sample. documentsdelivered.com

A typical HPLC system would employ a C18 stationary phase with a gradient elution mobile phase, often consisting of acetonitrile (B52724) and water buffered with an agent like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the amine.

Photodiode Array (PDA) Detection: The phenyl group in the molecule provides a strong chromophore, making it readily detectable by UV-Vis spectroscopy. A PDA detector can scan a range of wavelengths simultaneously, providing a UV spectrum for the peak, which aids in peak identification and purity assessment.

Evaporative Light Scattering Detection (ELSD): As a quasi-universal detector, the ELSD is sensitive to any analyte that is less volatile than the mobile phase. It is particularly useful for detecting impurities that may lack a UV chromophore.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is the most powerful approach for both identification and quantification. nih.gov It provides molecular weight information for the main peak and any impurities, which is crucial for confirming identity and characterizing unknown byproducts. documentsdelivered.com High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental composition. documentsdelivered.com

A well-developed HPLC method can separate the parent compound from potential process-related impurities, such as isomers, precursors, or over-alkylated species.

Table 1: Representative HPLC-MS Method and Findings for 5-Methyl-2-phenylazepane HCl Analysis

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Detection | PDA (200-400 nm), ESI-MS (+) |

Interactive Data Table: Hypothetical HPLC-MS Results Users can sort the table by clicking on the headers.

| Retention Time (min) | Observed m/z [M+H]⁺ | Area % (PDA) | Proposed Identity |

|---|---|---|---|

| 2.8 | 176.1 | 0.15 | 2-Phenylazepane (B120452) |

| 4.5 | 190.2 | 99.5 | 5-Methyl-2-phenylazepane |

| 5.1 | 190.2 | 0.25 | Positional Isomer (e.g., 7-Methyl) |

| 6.2 | 204.2 | 0.10 | Over-Alkylated Species (e.g., Dimethyl) |

Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS)

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. While the hydrochloride salt of 5-Methyl-2-phenylazepane is non-volatile, the free base form can be analyzed by GC. However, the analysis of amines by GC presents specific challenges. mdpi.com

Primary and secondary amines are highly active and can interact with silanol (B1196071) groups in the GC system, leading to poor peak shape (tailing) and reduced sensitivity. mdpi.com To overcome this, specialized base-deactivated columns are required. mdpi.com An alternative and often more robust approach is derivatization, where the polar N-H group is converted to a less polar, more stable functional group, such as an acyl or silyl (B83357) derivative. nih.gov This process increases volatility and improves chromatographic performance.

GC-MS analysis is particularly effective for identifying volatile impurities and can provide complementary information to HPLC. The electron ionization (EI) spectra generated by GC-MS produce consistent fragmentation patterns that are highly useful for structural elucidation and can be compared against spectral libraries.

Table 2: Example GC-MS Method for Derivatized 5-Methyl-2-phenylazepane

| Parameter | Value |

| Derivatization | N-acetylation with Acetic Anhydride |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temp. | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 20 °C/min |

| MS Detection | Electron Ionization (EI), Scan 40-450 amu |

Interactive Data Table: Hypothetical GC-MS Fragmentation Data (N-acetyl derivative) Users can sort the table by clicking on the headers.

| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) |

|---|---|---|---|

| N-acetyl-5-Methyl-2-phenylazepane | 10.2 | 231 | 188, 117, 91, 43 |

Chiral Chromatography for Enantiomeric Excess Determination

5-Methyl-2-phenylazepane possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. In many research contexts, particularly those related to pharmacology or materials science, it is critical to synthesize and evaluate a single enantiomer. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. nih.gov

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and highly effective for a broad range of chiral compounds. nih.gov Both normal-phase and reversed-phase chiral HPLC methods can be developed. Supercritical Fluid Chromatography (SFC) is also an increasingly popular alternative, often providing faster and more efficient separations. acs.org

The development of a chiral method involves screening different CSPs and mobile phase combinations to achieve baseline resolution of the two enantiomer peaks. The relative area of the two peaks is then used to calculate the enantiomeric excess.

Table 3: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Value |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IG) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm |

Interactive Data Table: Hypothetical Chiral Separation Results Users can sort the table by clicking on the headers.

| Enantiomer | Retention Time (min) | Area % | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| (R)-5-Methyl-2-phenylazepane | 8.5 | 99.2 | 98.4% |

| (S)-5-Methyl-2-phenylazepane | 9.8 | 0.8 |

Electrochemical Methods for Oxidation/Reduction Potentials

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insight into the redox properties of 5-Methyl-2-phenylazepane. The oxidation potential is a key parameter that reflects the ease with which the molecule can lose an electron, a process highly relevant to its potential metabolic fate and chemical reactivity.

For aliphatic amines, electrochemical oxidation typically occurs at the nitrogen atom. mdpi.comnih.gov The lone pair of electrons on the nitrogen of the secondary amine can be removed at a sufficiently positive potential, generating a radical cation. acs.orgnih.gov This process is generally irreversible. rsc.org The structure of the amine, including the electronic effects of substituents, influences the exact oxidation potential. rsc.orgresearchgate.net In the case of 5-Methyl-2-phenylazepane, the presence of the electron-donating methyl group and the phenyl group will modulate the electron density at the nitrogen atom, thereby affecting its oxidation potential.

A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range at a glassy carbon or similar working electrode. rsc.org The resulting voltammogram would show an anodic peak corresponding to the oxidation of the amine.

Table 4: Hypothetical Cyclic Voltammetry Data for 5-Methyl-2-phenylazepane

| Parameter | Value |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF₆ |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Epa) | +0.95 V vs Ag/AgCl |

| Process | Irreversible Oxidation |

This data is crucial for understanding the compound's electronic properties and for designing synthetic reactions that may involve oxidative steps.

Development of Specific Assays for Purity and Identity in Research Samples

Establishing the identity and purity of a research compound like this compound with high confidence requires a combination of orthogonal analytical methods. rsc.org Relying on a single technique is insufficient, as each method has its own biases and limitations. A specific assay protocol for a research sample involves a panel of tests designed to confirm its structure and quantify its purity.

Identity Confirmation: The primary evidence of identity comes from a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org High-resolution MS confirms the elemental composition, while 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments elucidate the exact chemical structure, confirming the connectivity of all atoms and the regiochemistry of the substituents. Fourier-transform infrared spectroscopy (FTIR) provides complementary information by identifying key functional groups (N-H, C-H, aromatic C=C). nih.gov

Purity Assessment: Purity is typically stated as a percentage and should be determined by a high-resolution quantitative technique, most commonly HPLC. rsc.org A purity value of >98% is generally expected for compounds used in advanced research studies. thieme-connect.com The HPLC method should be capable of separating all reasonably expected impurities. Orthogonal methods, such as qNMR (quantitative NMR) or GC-MS, can be used to corroborate the HPLC purity value and ensure that no impurities are being missed. rsc.org

Counter-ion and Salt Form Analysis: Since the compound is a hydrochloride salt, it is also important to confirm the presence of the chloride counter-ion and determine the stoichiometry, often accomplished through techniques like ion chromatography or elemental analysis. Elemental analysis for C, H, and N provides a fundamental measure of purity by comparing the experimentally found percentages of these elements to the theoretical values for the proposed molecular formula. rsc.org

Table 5: Summary of Assays for Identity and Purity Verification

| Analytical Method | Purpose | Finding |

| ¹H and ¹³C NMR | Structural Confirmation & Identity | Spectrum consistent with the proposed structure of 5-Methyl-2-phenylazepane. |

| HRMS (ESI-TOF) | Confirm Elemental Composition | Measured mass matches the theoretical mass of the protonated molecule [C₁₃H₂₀N]⁺. |

| FTIR | Functional Group Identification | Shows characteristic peaks for N-H stretch, aliphatic C-H, and aromatic C-H/C=C. |

| HPLC-PDA/MS | Purity Assessment & Impurity Profile | Determines chemical purity (e.g., 99.5%) and identifies minor impurities. nih.govdocumentsdelivered.com |

| Chiral HPLC | Enantiomeric Purity | Determines enantiomeric excess (e.g., >99% e.e.). rsc.org |

| Elemental Analysis | Overall Purity & Formula Verification | %C, %H, %N values are within ±0.4% of the theoretical values for C₁₃H₂₀ClN. |

By employing this comprehensive suite of analytical methodologies, researchers can ensure that the this compound they are studying is of the correct identity and sufficiently high purity, which is fundamental for generating reliable and meaningful scientific data.

Exploration of Non Biomedical Applications of 5 Methyl 2 Phenylazepane Hydrochloride and Its Derivatives

Catalytic Applications

The application of chiral molecules as catalysts in asymmetric synthesis is a cornerstone of modern chemistry, enabling the selective production of single enantiomers of complex molecules. beilstein-journals.org Chiral ligands and organocatalysts based on various molecular scaffolds are instrumental in achieving high efficiency and stereoselectivity in a wide range of chemical transformations.

As a Ligand in Transition Metal Catalysis

Chiral ligands are crucial components of transition metal catalysts, influencing the stereochemical outcome of reactions. The coordination of a chiral ligand to a metal center creates a chiral environment that can direct the approach of reactants, leading to the preferential formation of one enantiomer.

While the general concept of using chiral amines and their derivatives as ligands for transition metals is well-established, there is no specific research detailing the use of 5-Methyl-2-phenylazepane hydrochloride or its derivatives as ligands in transition metal-catalyzed reactions. The nitrogen atom in the azepane ring and the potential for introducing other coordinating groups could, in principle, allow it to act as a ligand. However, without experimental data, its effectiveness, the stability of the resulting metal complexes, and its performance in catalytic reactions such as asymmetric hydrogenation or cross-coupling remain hypothetical.

As an Organocatalyst for Asymmetric Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org Chiral amines, amino acids, and their derivatives are prominent classes of organocatalysts, often employed in reactions like aldol (B89426) additions, Michael reactions, and Mannich reactions. nih.govnih.govscirp.org These catalysts typically operate via the formation of transient chiral intermediates, such as enamines or iminium ions.

The structure of 5-Methyl-2-phenylazepane, a chiral secondary amine, suggests its potential as an organocatalyst. It could theoretically be used to catalyze a variety of asymmetric transformations. However, the scientific literature lacks any studies that have investigated or reported the use of this compound or its derivatives as organocatalysts. Consequently, there is no data on its catalytic activity, enantioselectivity, or the scope of reactions it might effectively catalyze.

Material Science Potential

The incorporation of specific molecular building blocks into polymers and supramolecular assemblies can impart unique properties to the resulting materials. Chiral molecules, in particular, can introduce chiroptical properties and influence the morphology of self-assembled structures.

In Polymer Chemistry

The synthesis of functional polymers often involves the use of monomers with specific pendant groups. Azepane derivatives can be incorporated into polymer chains, for instance, through the ring-opening polymerization of lactam precursors. acs.org The resulting polyamides can exhibit distinct properties based on the nature of the substituents on the azepane ring.

While there is research on the synthesis and polymerization of functionalized azepane-2-ones to create novel polyamides, acs.org there are no reports on the use of this compound or its derivatives in polymer chemistry. The introduction of the 5-methyl-2-phenylazepane moiety into a polymer backbone could potentially influence its thermal properties, solubility, and mechanical characteristics. However, without dedicated research, these potential effects remain speculative.

Applications as Reagents in Synthetic Organic Chemistry

Beyond catalysis, chiral molecules can serve as valuable reagents or building blocks in organic synthesis. They can be used to introduce chirality into a target molecule or to construct complex molecular architectures.

The 5-Methyl-2-phenylazepane scaffold, with its defined stereochemistry, could be a useful starting material for the synthesis of more complex chiral molecules. However, there is a lack of published research demonstrating its use as a synthetic reagent for the construction of other compounds outside of the context of its own synthesis.

Building Blocks for Complex Chemical Entities

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a recurring motif in a multitude of biologically active natural products and synthetic molecules. This prevalence has spurred considerable interest in the development of synthetic routes to functionalized azepanes. Within this context, this compound can be regarded as a valuable chiral starting material or intermediate for the construction of more elaborate molecular architectures.

The strategic placement of the methyl and phenyl groups on the azepane core of 5-Methyl-2-phenylazepane offers distinct opportunities for synthetic diversification. The secondary amine provides a reactive handle for a wide array of transformations. Prior to most synthetic manipulations, the amine is typically protected, often with a tert-butyloxycarbonyl (Boc) group, to modulate its reactivity and improve solubility in organic solvents.

To illustrate the synthetic potential of the 2-phenylazepane (B120452) scaffold, the following table summarizes representative lithiation and substitution reactions performed on N-Boc-2-phenylazepane. These examples serve as a proxy for the types of transformations that could likely be applied to N-Boc-5-methyl-2-phenylazepane.

| Electrophile | Reagents and Conditions | Product | Yield (%) |

| D2O | n-BuLi, THF, -78 °C to rt | N-Boc-2-deuterio-2-phenylazepane | 95 |

| CH3I | n-BuLi, THF, -78 °C | N-Boc-2-methyl-2-phenylazepane | 85 |

| (CH3)2SO4 | n-BuLi, THF, -78 °C | N-Boc-2-methyl-2-phenylazepane | 90 |

| C6H5CHO | n-BuLi, THF, -78 °C | N-Boc-2-(hydroxy(phenyl)methyl)-2-phenylazepane | 75 (as a mixture of diastereomers) |

| (CH3)3SiCl | n-BuLi, THF, -78 °C to rt | N-Boc-2-phenyl-2-(trimethylsilyl)azepane | 88 |

This table presents data for the analogous compound N-Boc-2-phenylazepane to illustrate potential reactivity.

The resulting functionalized azepanes can serve as key intermediates in the synthesis of compounds with potential applications in materials science or as ligands in catalysis. The chiral nature of this compound makes its derivatives particularly interesting for applications in asymmetric catalysis, where they could serve as chiral ligands for metal catalysts.

Probe Molecules for Mechanistic Studies

The unique structural features of 5-Methyl-2-phenylazepane and its derivatives make them well-suited as probe molecules for the elucidation of chemical reaction mechanisms. The seven-membered azepane ring is conformationally flexible, and the presence of multiple stereocenters allows for the investigation of stereoselectivity and stereospecificity in various chemical transformations.

The introduction of substituents onto the azepane ring, as demonstrated in the section above, can be used to systematically probe the steric and electronic effects that govern the outcome of a reaction. For instance, by comparing the reaction outcomes of unsubstituted 2-phenylazepane with those of 5-Methyl-2-phenylazepane, one could gain insight into how a remote methyl group influences the reactivity at another site in the molecule.

Furthermore, the nitrogen atom in the azepane ring can act as a directing group in certain reactions, such as directed ortho-metalation of the phenyl ring. The stereochemistry of the azepane ring and its substituents could influence the facial selectivity of such reactions, and studying these effects can provide valuable mechanistic information.

The table below outlines some potential mechanistic studies where derivatives of 5-Methyl-2-phenylazepane could be employed as molecular probes.

| Potential Mechanistic Study | Reaction Type | Mechanistic Question to Address |

| Stereoselectivity of Ring Functionalization | Lithiation-Substitution | How does the existing stereochemistry at C5 influence the stereochemical outcome of substitution at C2? |

| Conformational Effects on Reactivity | Ring Expansion/Contraction | How does the conformational preference of the substituted azepane ring affect the rate and selectivity of ring-altering reactions? |

| Asymmetric Catalysis | Ligand Synthesis and Application | Can chiral derivatives of 5-Methyl-2-phenylazepane act as effective ligands in asymmetric catalysis, and what is the mechanism of enantioselection? |

| Directed Metalation | C-H Activation | How does the substitution pattern on the azepane ring influence the regioselectivity of directed metalation on the phenyl group? |

Future Directions and Unresolved Challenges in the Research of 5 Methyl 2 Phenylazepane Hydrochloride

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of complex heterocyclic structures such as azepanes has traditionally relied on multi-step sequences that may involve harsh reagents and generate significant waste. researchgate.net Future research will undoubtedly focus on developing synthetic pathways that are not only efficient but also environmentally benign.

The application of green chemistry principles is paramount to modern synthetic organic chemistry. For azepane synthesis, this involves a shift away from hazardous solvents and reagents towards safer, more sustainable alternatives. A key area of development is the use of catalyst-free reactions or reactions that utilize environmentally friendly oxidants like air. rsc.org For instance, recent research has demonstrated catalyst-free ring expansion reactions for constructing dibenzo[b,d]azepine skeletons using air as the sole oxidant. rsc.org Another approach involves using recyclable and non-toxic media, such as polyethylene (B3416737) glycol (PEG), which has been shown to be effective for the one-pot synthesis of N-substituted azepines without the need for a catalyst. organic-chemistry.org Photochemical methods, which use light to mediate reactions, also represent a green approach, enabling the transformation of simple nitroarenes into complex azepanes at room temperature. researchgate.netresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Azepane Scaffolds

| Feature | Traditional Synthetic Routes | Green Chemistry Approaches |

| Solvents | Often chlorinated hydrocarbons (e.g., DCM, Chloroform) | Water, polyethylene glycol (PEG), supercritical fluids, or solvent-free conditions. organic-chemistry.org |

| Catalysts | Stoichiometric heavy metal reagents | Recyclable biocatalysts, photocatalysts, or catalyst-free systems. rsc.orgorganic-chemistry.org |

| Reagents | Use of strong, hazardous acids/bases and toxic materials | Use of air as an oxidant, milder reagents, and renewable starting materials. rsc.org |

| Energy Input | High temperatures requiring significant energy | Photochemical reactions at ambient temperature, microwave-assisted synthesis. researchgate.net |

| Atom Economy | Often lower due to multi-step processes and use of protecting groups | Higher, through ring-expansion, cascade reactions, and one-pot syntheses. rsc.orgdaneshyari.com |

Given the chirality of 5-Methyl-2-phenylazepane, achieving high enantiomeric purity is critical. Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers an exceptionally precise and green tool for producing single-enantiomer chiral compounds. nih.gov Enzymes operate under mild conditions and can provide unparalleled levels of stereo-, regio-, and enantioselectivity, often shortening synthetic routes. nih.gov

For amine-containing pharmaceuticals, biocatalysts like transaminases, reductive aminases, and monoamine oxidases (MAOs) are particularly relevant. mdpi.com For example, a key challenge in synthesizing chiral azepanes is the stereocontrolled formation of the C-N bond. acs.orgnih.gov Biocatalytic approaches, such as enzyme-catalyzed reductive amination or dynamic kinetic resolution, could be developed to produce specific stereoisomers of 5-Methyl-2-phenylazepane with high enantiomeric excess (>99% ee). mdpi.com The application of engineered enzymes, developed through directed evolution, could be tailored specifically for the 5-Methyl-2-phenylazepane scaffold, overcoming challenges of substrate specificity that natural enzymes might exhibit. nih.gov

Table 2: Potential Enzyme Classes for Enantioselective Synthesis of 5-Methyl-2-phenylazepane

| Enzyme Class | Potential Application | Expected Outcome |

| Transaminases (TAs) | Asymmetric amination of a ketone precursor | Direct formation of a chiral amine at the C2 position. |

| Reductive Aminases (RedAms) | One-pot reductive amination of a ketone precursor with an amine source | Stereoselective formation of the C-N bond, creating the azepane ring. mdpi.com |

| Lipases/Esterases | Kinetic resolution of a racemic ester intermediate | Separation of enantiomers to yield a highly enantiopure precursor. |

| Monoamine Oxidases (MAOs) | Deracemization of a racemic amine | Conversion of an undesired enantiomer into an achiral intermediate for recycling. mdpi.com |

Integration of Machine Learning and AI in Predicting Reactivity and Properties

The intersection of artificial intelligence (AI) and chemistry is a rapidly expanding frontier. Machine learning (ML) models are increasingly used to predict reaction outcomes, molecular properties, and even design novel synthetic routes. nih.gov For a molecule like 5-Methyl-2-phenylazepane, ML could be instrumental in overcoming research challenges.

ML algorithms can be trained on large datasets of chemical reactions to predict the feasibility, yield, or enantioselectivity of a proposed synthetic step. cmu.eduyoutube.com This predictive power can drastically reduce the number of experiments required for reaction optimization. youtube.com Furthermore, ML models, particularly machine learning interatomic potentials (MLIPs), can compute molecular energies and properties with quantum mechanical accuracy but at a fraction of the computational cost, enabling high-throughput screening of potential reaction pathways or catalyst choices. cmu.edusciencedaily.com For 5-Methyl-2-phenylazepane, this could involve predicting its binding affinity to biological targets through in-silico docking simulations or forecasting its physicochemical properties. nih.gov A significant challenge remains the availability of large, high-quality datasets, especially for less common scaffolds like substituted azepanes. nih.gov

Exploration of Novel Chemical Transformations of the Azepane Ring System

The seven-membered azepane ring is a versatile scaffold, but its full chemical potential is often underexplored compared to five- and six-membered heterocycles. researchgate.net Future research should focus on discovering and developing novel chemical transformations to further functionalize the 5-Methyl-2-phenylazepane core. This could lead to the creation of libraries of new derivatives with unique properties.

Key areas for exploration include:

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the azepane ring would provide a highly atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.

Ring Expansion and Rearrangement: Developing new methods for ring expansion of smaller rings or controlled rearrangement of the azepane itself could lead to novel and complex molecular architectures. daneshyari.com

Cascade Reactions: Designing cascade reactions initiated by the existing functional groups (the secondary amine, the phenyl ring, or the methyl group) could enable the rapid construction of more complex, polycyclic systems in a single step. acs.org For example, rhodium-catalyzed reactions involving α-imino carbenes have been used to initiate migration-annulation cascades to form azepane derivatives. acs.org

Advanced in-situ Characterization Techniques for Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproducts. Advanced in-situ characterization techniques, which monitor the reaction as it happens, are invaluable for this purpose. For the synthesis of 5-Methyl-2-phenylazepane, techniques like ReactIR (in-situ infrared spectroscopy), Raman spectroscopy, and in-situ NMR can provide real-time data on the concentration of reactants, intermediates, and products.

For instance, ReactIR spectroscopy has been successfully used to follow the lithiation of N-Boc-2-phenylazepane, providing crucial information about the reaction progress and mechanism. researchgate.net Applying these process analytical technologies (PAT) would enable rapid optimization of reaction conditions (temperature, pressure, catalyst loading) and ensure consistent product quality, which is crucial for scaling up production.

Q & A

Q. What are the key synthetic routes for 5-methyl-2-phenylazepane hydrochloride, and how are intermediates characterized?

The synthesis typically involves cyclization, acylation, and salt formation steps. For example, similar azepane derivatives are synthesized via cyclization of substituted amines followed by purification using recrystallization . Key intermediates are characterized via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structural integrity . Reaction progress is monitored via Thin Layer Chromatography (TLC) .

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for verifying molecular weight and functional groups. Purity is assessed using High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring >98% purity for pharmacological studies .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?

The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Stability studies under varying pH (e.g., 3–9) and temperatures (4°C–37°C) are conducted to assess degradation kinetics, with data analyzed via Arrhenius plots .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in this compound synthesis?

Chiral resolution techniques, such as chiral column chromatography or enzymatic resolution, are employed. Reaction parameters (e.g., solvent polarity, temperature) are optimized using Design of Experiments (DoE) to minimize racemization . Enantiomeric excess (ee) is quantified via Chiral HPLC .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

Discrepancies may arise from metabolic instability or off-target effects. Researchers use metabolite profiling (LC-MS/MS) and receptor binding assays to identify active metabolites or competing targets . Dose-response curves and pharmacokinetic studies (e.g., AUC, Cmax) further validate mechanisms .

Q. How do structural modifications to the phenyl or azepane rings alter biological activity?

Structure-Activity Relationship (SAR) studies systematically substitute functional groups (e.g., halogens, methyl groups) and evaluate changes in receptor affinity (e.g., IC50 values). Computational modeling (docking studies) predicts binding interactions with targets like G-protein-coupled receptors .

Q. What experimental designs are used to assess neuropharmacological effects of this compound?

Rodent models (e.g., MPTP-induced neurotoxicity) are employed to study neuroprotective effects . Behavioral assays (e.g., rotarod, open-field tests) and biomarker analysis (e.g., dopamine levels via HPLC) quantify efficacy .

Methodological Considerations

Q. How are side reactions minimized during the acylation step in synthesis?

Solvent choice (e.g., dichloromethane for low nucleophilicity) and controlled reagent addition rates reduce side reactions. Reaction monitoring via in-situ FTIR or TLC ensures timely quenching .

Q. What computational tools are used to predict metabolic pathways of this compound?

Software like Schrödinger’s ADMET Predictor or SwissADME simulates Phase I/II metabolism, identifying potential toxicophores or unstable metabolites . Results are validated with in vitro microsomal assays .

Data Interpretation and Challenges

Q. How are conflicting results in receptor selectivity studies addressed?

Radioligand binding assays (e.g., using tritiated ligands) and functional assays (e.g., cAMP accumulation) are repeated under standardized conditions. Statistical tools (e.g., Grubbs’ test) identify outliers, while orthogonal assays (e.g., calcium flux) confirm findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.